(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
Overview
Description
(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H15BClNO2. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like bromine or chlorine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted aromatic compounds .
Scientific Research Applications
(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions, where the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-(Dimethylamino)phenyl)boronic acid
- (2-(Methylamino)methyl)phenylboronic acid
Uniqueness
(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is unique due to its dimethylamino group, which enhances its reactivity and allows for the formation of more stable complexes with nucleophiles compared to other boronic acids .
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXGZOLJSYKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)C)(O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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